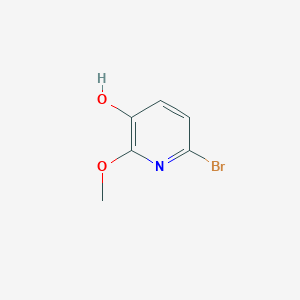

6-Bromo-2-methoxypyridin-3-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

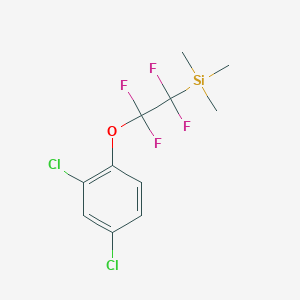

6-Bromo-2-methoxypyridin-3-ol is a chemical compound with the CAS Number: 1823333-27-2. It has a molecular weight of 204.02 . The compound is typically stored under an inert atmosphere at room temperature .

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methoxypyridin-3-OL has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-2-methoxypyridin-3-OL are not available, pinacol boronic esters, which are similar compounds, are known to be valuable building blocks in organic synthesis .Physical And Chemical Properties Analysis

6-Bromo-2-methoxypyridin-3-OL is a solid at room temperature . The compound’s InChI Code is 1S/C6H6BrNO2/c1-10-6-4 (9)2-3-5 (7)8-6/h2-3,9H,1H3 .Applications De Recherche Scientifique

Chemical Synthesis and Reactions :

- Nitration of Pyridine Derivatives : Hertog, Ammers, and Schukking (2010) studied the nitration of derivatives of pyridine N-oxide, including 3-bromo-5-methoxypyridine-N-oxide, and observed unique reaction outcomes, such as the formation of 6-nitro derivatives from certain starting materials (Hertog, Ammers, & Schukking, 2010).

- Precursor for 2,3-Pyridyne : Walters, Carter, and Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical precursor for 2,3-pyridyne, highlighting its potential in organic synthesis (Walters, Carter, & Banerjee, 1992).

Pharmaceutical Chemistry :

- Synthesis of Dopamine and Serotonin Receptors Antagonist : Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis pathway for a compound related to dopamine D2, D3, and serotonin-3 receptors antagonists (Hirokawa, Horikawa, & Kato, 2000).

- Antagonist for Bone Turnover : Hutchinson et al. (2003) identified a compound involving 6-methoxypyridin-3-yl as a potent antagonist for the alpha(v)beta(3) receptor, showing potential for the treatment of osteoporosis (Hutchinson et al., 2003).

Materials Science and Chemistry :

- Synthesis of Bicyclic δ-Lactams : Sośnicki (2009) described the synthesis of 5-functionalised -2-methoxypyridines, which were applied in the synthesis of bicyclic δ-lactams, demonstrating the versatility of these compounds in advanced chemical synthesis (Sośnicki, 2009).

- Structural Characterization and Hydrogen Bonding : Böck et al. (2021) reported on the structural characterization of N,4-diheteroaryl 2-aminothiazoles, including compounds with 6-methoxypyridin-3-yl, providing insights into their molecular conformations and intermolecular hydrogen bonding patterns (Böck et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Propriétés

IUPAC Name |

6-bromo-2-methoxypyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6-4(9)2-3-5(7)8-6/h2-3,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUCFSVXYHAYSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-methoxypyridin-3-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2773957.png)

![N-[(1R)-1-Cyano-2-methylpropyl]thiadiazole-5-carboxamide](/img/structure/B2773959.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2773963.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2773965.png)

![2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2773975.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2773979.png)

![2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline](/img/structure/B2773980.png)